1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone
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Description
1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "CTPP" and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor has been analyzed. This study utilized the AM1 molecular orbital method for conformational analysis, suggesting potential insights into the steric binding interactions that could be relevant for similar compounds like 1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone (Shim et al., 2002).
Anticonvulsant and Antimicrobial Activities
A study on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives revealed their potential anticonvulsant activity. Through the synthesis of Mannich bases involving substituted piperazine derivatives, significant insights into the anticonvulsant and antimicrobial properties of these compounds were gained, which could extend to the investigation of 1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone (Aytemi̇r, Çalış, & Özalp, 2004).
Bacterial Biofilm and MurB Inhibitors
The synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety demonstrated potent antibacterial efficacies, including inhibitory activities against biofilm formation by various bacterial strains. This research suggests that compounds structurally related to 1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone could be explored for their potential as bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).
Antimicrobial Activity and Docking Studies
The synthesis and evaluation of the antimicrobial activity of a compound structurally similar to 1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone were conducted. This research involved assessing bactericidal and fungicidal effects, along with molecular docking analysis, to explore the potential antimicrobial applications of such compounds (Okasha et al., 2022).
Genotoxicity Studies
A study on the genotoxicity potential of a structurally related compound highlighted the importance of evaluating such properties in the development of pharmaceuticals. This research could inform safety assessments for compounds like 1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone in future applications (Kalgutkar et al., 2007).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2-methyloxane-2-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-17(7-2-3-10-23-17)16(22)19-8-9-20(15(21)12-19)14-6-4-5-13(18)11-14/h4-6,11H,2-3,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPOARDJJXIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone |
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